4-chloro-N-(1-propylpiperidin-4-yl)benzamide
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Overview
Description
4-chloro-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring substituted with a propyl group and a benzamide moiety substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl methyl ketone at room temperature. The product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide moiety to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets within cells. It has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia. This induction leads to the activation of downstream target genes such as p21, promoting cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound shares a similar benzamide structure but with different substituents on the piperidine ring.
2-chloro-N-(1-propyl-4-piperidinyl)benzamide: Another benzamide derivative with a chlorine atom at the ortho position instead of the para position.
Uniqueness
4-chloro-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce HIF-1α expression and promote apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Properties
IUPAC Name |
4-chloro-N-(1-propylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGIYQBXJDEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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